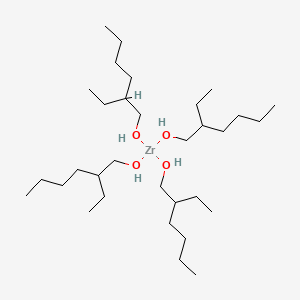![molecular formula C₁₂H₁₂N₂O₂S₃ B1142737 Spiro[1,3-dithiolane-2,8'-1,5,6,7-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-2',4'-dione CAS No. 91421-28-2](/img/structure/B1142737.png)
Spiro[1,3-dithiolane-2,8'-1,5,6,7-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-2',4'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione is a complex organic compound characterized by its unique spiro structure, which involves a 1,3-dithiolane ring fused to a tetrahydrobenzothiolo pyrimidine system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione typically involves multi-step organic reactions. One common route includes the formation of the 1,3-dithiolane ring through the reaction of a dithiol with a suitable ketone or aldehyde. This is followed by the cyclization with a benzothiolo pyrimidine precursor under controlled conditions, such as specific temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Chemistry
In chemistry, Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology and Medicine
Its spiro structure can interact with various biological targets, making it a candidate for developing new therapeutic agents .
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the field of electronics as a component in organic semiconductors.
Mécanisme D'action
The mechanism of action of Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[1,3-dithiane-2,9’-fluorene]
- Spiro[9H-fluorene-9,9’-[9H]xanthene]-2,7-diamine
- 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
Uniqueness
Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione is unique due to its specific spiro structure and the presence of both dithiolane and benzothiolo pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
91421-28-2 |
|---|---|
Formule moléculaire |
C₁₂H₁₂N₂O₂S₃ |
Poids moléculaire |
312.43 |
Nom IUPAC |
spiro[1,3-dithiolane-2,8'-1,5,6,7-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-2',4'-dione |
InChI |
InChI=1S/C12H12N2O2S3/c15-9-7-6-2-1-3-12(17-4-5-18-12)8(6)19-10(7)14-11(16)13-9/h1-5H2,(H2,13,14,15,16) |
SMILES |
C1CC2=C(C3(C1)SCCS3)SC4=C2C(=O)NC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid](/img/structure/B1142656.png)
![4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE](/img/no-structure.png)
![3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile](/img/structure/B1142661.png)
![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)
![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142668.png)
![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)
![Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1142674.png)

